1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one
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Overview
Description
1-{8-Azabicyclo[321]oct-2-en-8-yl}-2-phenoxypropan-1-one is a complex organic compound that features a bicyclic structure with an azabicyclo[321]octane coreThe azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, including tropane alkaloids, which exhibit a wide range of pharmacological activities .
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective cyclization of an acyclic starting material that contains the necessary stereochemical information . This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those with biological activity.
Biology: The compound’s structure is similar to that of tropane alkaloids, making it useful in the study of neurotransmitter systems and receptor binding.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[3.2.1]octane core mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one can be compared to other compounds with similar structures, such as:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate: This compound also features an azabicyclo[3.2.1]octane core and is used in similar applications.
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl): . The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxypropanone moiety, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDHAXHVGCNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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